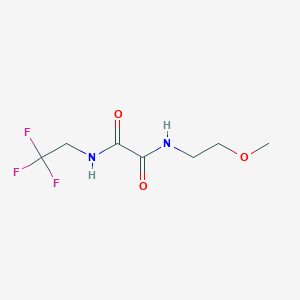

N1-(2-methoxyethyl)-N2-(2,2,2-trifluoroethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-(2-methoxyethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a chemical compound that features both methoxyethyl and trifluoroethyl groups attached to an oxalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyethyl)-N2-(2,2,2-trifluoroethyl)oxalamide typically involves the reaction of oxalyl chloride with 2-methoxyethylamine and 2,2,2-trifluoroethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

- The intermediate then reacts with 2,2,2-trifluoroethylamine to yield the final product, this compound.

Oxalyl chloride: reacts with in the presence of a base such as triethylamine to form the intermediate N-(2-methoxyethyl)oxalamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyethyl)-N2-(2,2,2-trifluoroethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.

Reduction: The oxalamide core can be reduced to form amines.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Methoxyacetic acid or methoxyacetaldehyde.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2-methoxyethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of N1-(2-methoxyethyl)-N2-(2,2,2-trifluoroethyl)oxalamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoroethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the methoxyethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

N1-(2-methoxyethyl)-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide: Similar structure but with a piperidine ring, used in drug synthesis and catalysis.

Trifluoromethylpyridines: Used in agrochemical and pharmaceutical industries.

Uniqueness

N1-(2-methoxyethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is unique due to its combination of methoxyethyl and trifluoroethyl groups attached to an oxalamide core. This unique structure allows for diverse applications and interactions that are not possible with other similar compounds.

Biological Activity

N1-(2-methoxyethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a unique structural composition that contributes to its biological activity. The molecular formula is C12H16F3N3O3, and it is characterized by the presence of a methoxyethyl group and a trifluoroethyl group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoroethyl group is believed to enhance the compound's lipophilicity, potentially facilitating better membrane penetration and receptor binding. The oxalamide moiety may also play a crucial role in stabilizing interactions with target proteins.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines. For instance:

- Cell Lines Tested : Human colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa).

- Cytotoxicity Assay : MTT assay was utilized to evaluate cell viability post-treatment.

- Results : The compound showed a dose-dependent decrease in cell viability, indicating strong antiproliferative effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 15 | Induction of apoptosis |

| HeLa | 20 | Inhibition of cell cycle progression |

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays:

- DPPH Assay : Demonstrated significant free radical scavenging activity.

- ABTS Assay : Showed effective inhibition of ABTS radical cation formation.

These findings suggest that the compound may protect cells from oxidative stress, contributing to its potential as a therapeutic agent in oxidative stress-related diseases.

Study 1: Anticancer Efficacy

A recent study investigated the anticancer efficacy of this compound in combination with other chemotherapeutic agents. The combination therapy resulted in enhanced cytotoxicity compared to monotherapy.

- Combination Agents : Doxorubicin and Cisplatin.

- Findings : Synergistic effects were observed, leading to increased apoptosis in cancer cells.

Study 2: In Vivo Toxicity Assessment

An in vivo toxicity assessment was conducted to evaluate the safety profile of the compound. Mice were administered varying doses over a period of 14 days.

- Observations : No significant adverse effects were noted at lower doses; however, high doses resulted in mild hepatotoxicity.

- : Further studies are warranted to determine the therapeutic window for clinical applications.

Properties

IUPAC Name |

N-(2-methoxyethyl)-N'-(2,2,2-trifluoroethyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3N2O3/c1-15-3-2-11-5(13)6(14)12-4-7(8,9)10/h2-4H2,1H3,(H,11,13)(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFSBCGOSQHGJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.